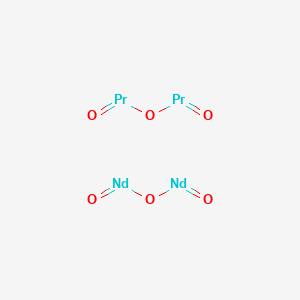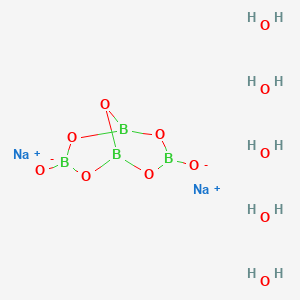
POTASSIUM CETYL PHOSPHATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Potassium phosphates, including compounds similar to Potassium Cetyl Phosphate, are synthesized through various chemical reactions. For example, potassium phosphate can catalyze the synthesis of 3-aryl-2-oxazolidinones from epoxides, amines, and atmospheric carbon dioxide, indicating the reactive versatility of potassium phosphates in synthetic chemistry (Ue Ryung Seo & Y. Chung, 2017).
Molecular Structure Analysis
The molecular structure of potassium phosphates can be complex and varied. For instance, potassium titanyl phosphate (KTP) is known for its nonlinear optical behavior and complex high-temperature chemistry, which dramatically affects its properties (M. Hagerman & K. Poeppelmeier, 1995). This suggests that the molecular structure of Potassium Cetyl Phosphate could also exhibit unique characteristics pertinent to its applications.
Chemical Reactions and Properties
Potassium phosphates engage in a variety of chemical reactions. For example, they are used in the hydrothermal synthesis of vanadium(III) phosphate compounds, illustrating the reactivity of potassium phosphates in creating complex inorganic structures (R. Haushalter et al., 1993). This reactivity could be relevant to understanding the chemical behaviors of Potassium Cetyl Phosphate.
Physical Properties Analysis
The physical properties of potassium phosphate compounds, such as potassium dihydrogen phosphate (KDP), are significant in various applications. KDP, for example, is notable for its nonlinear optical material properties, which are crucial in electro-optic switches and laser spectroscopy (Shengyao Yang et al., 2021). Such insights can provide a basis for understanding the physical properties of Potassium Cetyl Phosphate.
Chemical Properties Analysis
The chemical properties of potassium phosphate compounds can be diverse. For instance, the synthesis and leachability study of a potassium cesium iron zirconium phosphate compound highlights the stability and chemical behavior of such compounds in different environments (Sathasivam Pratheep Kumar & B. Gopal, 2014). This information can be instrumental in understanding the chemical properties and stability of Potassium Cetyl Phosphate.
Aplicaciones Científicas De Investigación
Overview of Potassium in Agriculture
Research highlights the future needs for potassium (K) in agriculture, emphasizing its role in soil health, plant physiology, and nutrition. Future research directions include understanding potassium's availability in soils, its interaction with plant roots, and its role in stress situations such as diseases, pests, and abiotic stresses like drought and salinity. This underscores the importance of potassium in enhancing crop quality and stress tolerance, suggesting its application should be optimized in agricultural practices for better crop yield and quality (Römheld & Kirkby, 2010).
Environmental Risks of Phosphate Fertilizers
The application of phosphate fertilizers, which may contain trace elements like arsenic, cadmium, and lead, poses potential environmental risks. These elements can accumulate in soils and enter the food chain, emphasizing the need for sustainable fertilizer practices and the exploration of alternative nutrient sources to mitigate these environmental risks (Jiao, Chen, Chang, & Page, 2012).
Potassium-Titanyl-Phosphate (KTP) Laser Applications
KTP laser technology has proven effective for multiple medical applications, such as treating vascular lesions and skin rejuvenation. Its green light, absorbed by melanin and oxyhemoglobin, highlights the versatility of KTP lasers in medical treatments, offering a less invasive alternative to traditional procedures (Green, Serowka, Saedi, & Kaufman, 2014).
Potassium in Root Growth and Development
Potassium plays a crucial role in root growth and development, influencing root system architecture, cell functions, and plant responses to K+ shortage. This emphasizes the need for optimizing potassium use in agriculture to enhance plant growth and stress tolerance, highlighting the potential of selecting K+ efficient plants for sustainable agriculture (Šustr, Soukup, & Tylová, 2019).
Advances in Potassium Salts from Potassic Rocks
Research on clean utilization of potassic rocks highlights the potential of hydrothermal treatments for producing potassium salts, such as potassium nitrate and sulphate. This approach offers a sustainable alternative to conventional potassium fertilizers, reducing the environmental impact and enhancing the efficiency of potassium resource use in agriculture (Hongwen et al., 2015).
Safety And Hazards
Direcciones Futuras
Potassium Cetyl Phosphate is a cost-effective ingredient and, even when used at low dose rates, delivers powerful stabilization for high loads of emollients, UV filters, and pigments . It is expected to find increasing use in a variety of cosmetic and skincare products due to its excellent emulsifying and skin-friendly properties .
Propiedades
Número CAS |
17026-85-6 |
|---|---|
Nombre del producto |
POTASSIUM CETYL PHOSPHATE |
Fórmula molecular |
C16H33K2O4P |
Peso molecular |
398.601181 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1144081.png)
![4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144082.png)
![3,5-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144083.png)






